3-Nitro-5-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Nitro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3. It is a derivative of benzoyl chloride, characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various organic compounds .
Mode of Action
It has been used in the preparation of intermediates for the synthesis of c-2 and c-3 substituted pyrazolo[1,5-a]pyrimidines . This suggests that it may interact with its targets through the formation of covalent bonds, leading to the creation of new compounds.
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Result of Action
As an intermediate in organic synthesis, it contributes to the formation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitro-5-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitro-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the benzoic acid is treated with thionyl chloride at elevated temperatures to produce the desired benzoyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or metal hydrides can be used.
Coupling: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
Substitution: Products include various substituted benzoyl derivatives.
Reduction: The primary product is 3-amino-5-(trifluoromethyl)benzoyl chloride.
Coupling: Products are often complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)benzoyl chloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoyl chloride
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
3-Nitro-5-(trifluoromethyl)benzoyl chloride is unique due to the combination of its nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-5(8(10,11)12)3-6(2-4)13(15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFYRJZINHXBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626880 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782-79-6 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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